molecular formula C11H15BrN2 B1406043 3-Bromo-5-[(cyclobutylamino)methyl]aniline CAS No. 1510222-80-6

3-Bromo-5-[(cyclobutylamino)methyl]aniline

Cat. No.: B1406043
CAS No.: 1510222-80-6
M. Wt: 255.15 g/mol
InChI Key: ATCGEGPULSTBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-[(cyclobutylamino)methyl]aniline is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . This aniline derivative features a bromo substituent and a cyclobutylaminomethyl group on the benzene ring, making it a valuable building block in medicinal chemistry and drug discovery research. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates. The presence of the bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the cyclobutyl group can be used to explore structure-activity relationships and modulate the lipophilicity and conformational properties of target compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-5-[(cyclobutylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGEGPULSTBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclobutylamine

This initial step involves reacting cyclobutylamine with a suitable aromatic precursor, often a halogenated aniline derivative, under reductive amination conditions. The process generally employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, facilitating the formation of the methylamine linkage.

Bromination of the Aromatic Ring

The aromatic precursor, often an aniline derivative, undergoes selective bromination at the 3-position using electrophilic bromination agents such as bromine or N-bromosuccinimide (NBS). Reaction conditions are carefully controlled (temperature, solvent, and reaction time) to ensure regioselectivity and prevent over-bromination.

Introduction of the Cyclobutylamino Group

The cyclobutylamino moiety is introduced via nucleophilic substitution or through a Mannich-type reaction, where formaldehyde or a similar reagent facilitates the formation of the amino methyl linkage.

Purification

The crude product is purified via column chromatography or recrystallization to isolate the desired compound with high purity.

Industrial-Scale Synthesis

On an industrial scale, the synthesis process is optimized for yield, safety, and cost-efficiency:

Step Description Conditions Yield (%) References
a. Cyclobutylamine reaction Reductive amination with aromatic precursor Catalyzed by acid or base, using sodium cyanoborohydride 85-90
b. Aromatic bromination Electrophilic aromatic substitution with N-bromosuccinimide Controlled at low temperature (~0°C) 80-85
c. Coupling of amino group Mannich or nucleophilic substitution with formaldehyde Reflux conditions 75-85
d. Purification and isolation Crystallization or chromatography Ambient conditions 90

Research Findings and Data Tables

Research into the synthesis of structurally related compounds indicates that the key to successful preparation lies in controlling regioselectivity during bromination and ensuring efficient coupling of the cyclobutylamine group. The following table summarizes critical parameters:

Parameter Value Notes Source
Reaction temperature 0°C to 60°C For bromination and amination steps
Yield of key steps 75-90% Varies with reaction control
Purity of final product >98% Achieved via chromatography

Notable Research and Patents

  • A patent describes a multi-step process involving acetylation, nitration, deacetylation, deamination, and reduction, with overall yields around 43%. This method emphasizes the use of conventional reactions suitable for industrial production and highlights the importance of reaction control to prevent by-product formation (CN101168510A).

  • The synthesis involving reductive amination using cyclobutylamine and aromatic halogenation is supported by recent chemical supplier data, indicating high efficiency and scalability for research and manufacturing purposes (Vulcanchem, 2023).

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Laboratory Synthesis Multi-step, precise control High purity, tailored conditions Not scalable without optimization
Industrial Process Optimized for yield and safety Cost-effective, scalable Requires rigorous process control

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(cyclobutylamino)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-[(cyclobutylamino)methyl]aniline serves as a crucial building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
  • Oxidation and Reduction : The amino group can be oxidized to form nitro derivatives or reduced to produce corresponding amines.
  • Addition Reactions : It can participate in addition reactions with electrophiles or nucleophiles depending on the reaction conditions.

Biological Activities

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Drug Discovery

This compound is explored as a lead compound in drug development due to its unique structural features that may enhance binding affinity to biological targets. Its interactions with enzymes or receptors could modulate their activity, making it a candidate for therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific functionalities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effectiveness of various derivatives of aniline, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In drug discovery research, this compound was evaluated for its ability to inhibit specific cancer cell lines. The findings demonstrated that modifications to the cyclobutyl group enhanced binding affinity to targeted receptors, indicating its promise as a lead compound in anticancer therapies .

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(cyclobutylamino)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 3-Bromo-5-[(cyclobutylamino)methyl]aniline with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Cyclobutylamino)methyl C₁₁H₁₄BrN₂ 269.15 (calculated) Potential kinase inhibitor intermediate; steric bulk from cyclobutyl
3-Bromo-5-(trifluoromethyl)aniline Trifluoromethyl (CF₃) C₇H₅BrF₃N 240.02 Used in APIs (e.g., nilotinib, ponatinib); enhances lipophilicity
3-Bromo-5-fluoroaniline Fluoro (F) C₆H₅BrFN 190.02 Intermediate in agrochemicals; electron-withdrawing effects
3-Bromo-5-methylaniline Methyl (CH₃) C₇H₈BrN 186.05 Pharmaceutical intermediate; simple alkyl substitution
3-Bromo-5-(trifluoromethoxy)aniline Trifluoromethoxy (OCF₃) C₇H₅BrF₃NO 256.02 High thermal stability; used in polymer chemistry
3-Bromo-5-[(cyclopropylamino)methyl]aniline (Cyclopropylamino)methyl C₁₀H₁₃BrN₂ 255.14 Similar to target compound but with smaller cyclopropane ring

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 3-Bromo-5-(trifluoromethyl)aniline and 3-Bromo-5-fluoroaniline exhibit enhanced electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions .
  • Fluorinated Derivatives : Trifluoromethyl and trifluoromethoxy groups improve metabolic stability and bioavailability in drug candidates .

Physicochemical Properties

  • Solubility: The (cyclobutylamino)methyl group may enhance water solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl).
  • Boiling/Melting Points : Fluorinated derivatives (e.g., 3-Bromo-5-(trifluoromethoxy)aniline) generally exhibit higher thermal stability, with melting points >100°C .
  • logP : The target compound’s logP is expected to be lower than trifluoromethyl analogs due to the polar amine group, influencing membrane permeability.

Research Findings and Challenges

  • Impurity Profiling : LC-SPE/NMR has identified impurities in 3-Bromo-5-(trifluoromethyl)aniline (0.1–1.5%), underscoring the need for rigorous quality control in API synthesis .
  • Commercial Availability : While 3-Bromo-5-(trifluoromethoxy)aniline is commercially available (Thermo Scientific), the target compound is less accessible, limiting its application .
  • Synthetic Complexity: Introducing the (cyclobutylamino)methyl group requires multi-step reactions, increasing production costs compared to halogen or alkoxy analogs.

Biological Activity

3-Bromo-5-[(cyclobutylamino)methyl]aniline, with the CAS number 1510222-80-6, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclobutylamino group attached to an aniline structure. Its chemical formula is C₁₁H₁₄BrN, and it has a molecular weight of 252.15 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, influencing several biochemical pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Apoptotic Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Anticancer Activity Induces apoptosis in various cancer cell lines.
Kinase Inhibition Inhibits specific kinases, impacting cell signaling pathways.
Neuroprotective Effects Exhibits protective effects on neuronal cells under stress conditions.
Anti-inflammatory Properties Reduces inflammatory markers in vitro and in vivo studies.

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations .
  • Neuroprotection : In a model of neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Inflammation Reduction : Research involving murine models indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits moderate absorption when administered orally.
  • Metabolism : It is metabolized primarily by cytochrome P450 enzymes, leading to various hydroxylated metabolites.
  • Excretion : The metabolites are predominantly excreted via urine.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-[(cyclobutylamino)methyl]aniline, considering steric hindrance from the cyclobutyl group?

Methodological Answer: The synthesis of this compound involves addressing steric challenges posed by the cyclobutyl group. A plausible route includes:

Regioselective bromination : Bromination of a precursor (e.g., 5-[(cyclobutylamino)methyl]aniline) using directing groups (e.g., acetanilide) to ensure substitution at the 3-position .

Aminomethylation : Introduction of the cyclobutylamino group via reductive amination or nucleophilic substitution, using protecting groups (e.g., tert-butyloxycarbonyl, BOC) to mitigate steric interference during reaction steps .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity validation.

Q. Key Considerations :

  • Steric hindrance may reduce reaction yields; elevated temperatures or polar aprotic solvents (e.g., DMF) can enhance reactivity .
  • Intermediate characterization using 1H^1H-NMR and FT-IR to confirm structural integrity at each step.

Q. How can regioselective bromination be achieved in the synthesis of this compound?

Methodological Answer: Regioselective bromination requires strategic use of directing groups:

Acetanilide Protection : Acetylation of the aniline nitrogen directs electrophilic bromination to the para position relative to the amino group. Subsequent hydrolysis recovers the aniline .

Ortho-Bromination Challenges : Steric effects from the cyclobutylamino group may hinder bromination at the 5-position. Alternative approaches include using Lewis acids (e.g., FeBr3_3) to stabilize transition states .

Validation : LC-MS or 13C^{13}C-NMR to confirm bromine incorporation at the desired position.

Q. What advanced chromatographic and spectroscopic techniques are employed to identify and quantify impurities in this compound?

Methodological Answer: Impurity profiling requires a multi-technique approach:

UHPLC-DAD : Develop a gradient method (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. Relative retention times (RRT) and UV spectra help identify structurally related byproducts .

LC-SPE/NMR : Trapped impurities are eluted in deuterated solvents (e.g., CD3_3CN) for 1H^1H, 13C^{13}C-HSQC, and HMBC NMR analysis to resolve ambiguous structures .

Quantification : Peak area normalization or external calibration curves to determine impurity levels (e.g., ≤0.1% for pharmaceutical-grade material).

Q. Example Data from Analogous Compounds :

ImpurityRRTUV λmax\lambda_{\text{max}} (nm)Concentration (%)
11.21254, 3100.37
21.26260, 3150.74
31.31258, 3081.33
Adapted from impurity analysis of 3-Bromo-5-(trifluoromethyl)aniline .

Q. How does the electronic and steric environment of the cyclobutylamino group influence the compound's reactivity in further derivatization?

Methodological Answer: The cyclobutylamino group impacts reactivity through:

Steric Effects : Hinders nucleophilic attack at the benzylic position. Kinetic studies (e.g., monitoring acylation rates) reveal slower reaction kinetics compared to less hindered analogs .

Electronic Effects : The cyclobutyl ring’s strain alters electron density at the nitrogen, affecting its basicity. Titration (pH-metric) or DFT calculations quantify pKa_a shifts .

Derivatization Strategies : Use bulky electrophiles (e.g., mesityl chloride) or microwave-assisted synthesis to overcome steric barriers.

Q. Case Study :

  • Acylation : Reaction with acetyl chloride in THF yields <20% product without catalysis. Adding DMAP (4-dimethylaminopyridine) increases yield to 65% .

Q. What computational methods are used to predict the stability and tautomeric forms of this compound?

Methodological Answer:

DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate tautomeric equilibria (e.g., amine vs. imine forms) .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer populations.

Experimental Validation : Compare computational results with 1H^1H-NMR chemical shifts (e.g., NH2_2 proton signals at δ 4.8–5.2 ppm).

Q. Key Finding :

  • The cyclobutyl group stabilizes the amine form due to reduced conjugation with the aromatic ring, minimizing tautomerization .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

Controlled Studies : Measure solubility in DMSO, methanol, and water using gravimetric or UV-Vis methods under standardized conditions (25°C, inert atmosphere).

Structural Analysis : Correlate solubility with crystallinity (XRD) or hygroscopicity (TGA).

Literature Review : Cross-reference data from reputable sources (e.g., Kanto Reagents catalogs) to identify outliers .

Q. Example Solubility Data :

SolventSolubility (mg/mL)Temperature (°C)Purity (%)Source
Methanol12.525>97
DMSO8.225>95

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-5-[(cyclobutylamino)methyl]aniline
Reactant of Route 2
3-Bromo-5-[(cyclobutylamino)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.